molecular formula C27H32O4S B6292098 Trt-S-EEEE CAS No. 125607-10-5

Trt-S-EEEE

Cat. No.: B6292098
CAS No.: 125607-10-5
M. Wt: 452.6 g/mol
InChI Key: OOPFZFIJHFPEPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trt-S-EEEE involves the protection of cysteine-containing peptides. A rapid and efficient method for the synthesis of selectively S-Trityl or S-Mmt protected cysteine-containing peptides has been established. This method involves fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic solid-phase peptide synthesis (SPPS) . The process typically involves the use of trifluoroacetic acid (TFA) for deprotection of side-chain protecting groups of sensitive amino acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

Trt-S-EEEE undergoes several types of chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

Trt-S-EEEE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trt-S-EEEE involves the protection of thiol groups in cysteine residues. The trityl group (Trt) acts as a protecting group, preventing unwanted reactions at the thiol site during peptide synthesis. This protection is crucial for the correct folding and function of cysteine-rich peptides .

Comparison with Similar Compounds

Similar Compounds

    S-Mmt (S-Monomethoxytrityl): Another protecting group used for cysteine residues.

    S-Acm (S-Acetylmercapto): Used for protecting thiol groups in peptides.

    S-Tmob (S-Trimethoxybenzyl): Another thiol-protecting group used in peptide synthesis.

Uniqueness

Trt-S-EEEE is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective protection and deprotection of cysteine residues are essential .

Properties

IUPAC Name

2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O4S/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPFZFIJHFPEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-{2-[2-(2-mercapto-ethoxy)-ethoxy]-ethoxy}-ethanol (310 mg, 1.47 mmol) and trityl chloride (452 mg, 1.62 mmol, 1.1 eq.) in a round bottomed flask was added simultaneously triethylamine (2.1 ml, 10 eq.) and THF (25 ml) under argon. The initial red colour faded upon stirring at ambient temperature for 1 hour. The reaction was monitored by TLC, ethyl acetate/ethanol (1:1) and was completed after 6 hours. Thereafter methanol (6 ml) was added to consume excess trityl chloride and the mixture stirred for 5 minutes before evaporation of the solvents. The residue was purified by flash chromatography using 100% ethyl acetate to afford the product (550 mg, 83%) as a colourless oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

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